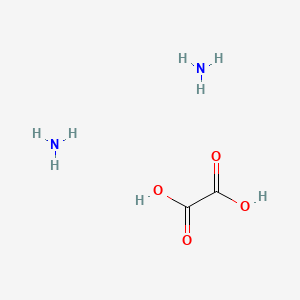![molecular formula C9H5F5O2 B2365345 1-[2,4-Difluoro-3-(trifluoromethoxy)phenyl]ethanone CAS No. 2149591-28-4](/img/structure/B2365345.png)
1-[2,4-Difluoro-3-(trifluoromethoxy)phenyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[2,4-Difluoro-3-(trifluoromethoxy)phenyl]ethanone” is a chemical compound with the CAS Number: 1202679-46-6 . It has a molecular weight of 224.13 . The compound is typically stored in a dry room at normal temperature and is available in liquid form .
Physical And Chemical Properties Analysis
“1-[2,4-Difluoro-3-(trifluoromethoxy)phenyl]ethanone” is a liquid at room temperature . It has a boiling point of 199°C at 760 mmHg . The flash point is 74°C .Applications De Recherche Scientifique
Antifungal Properties
- Antifungal Activities : Compounds with a difluoro(heteroaryl)methyl moiety, similar in structure to 1-[2,4-Difluoro-3-(trifluoromethoxy)phenyl]ethanone, have demonstrated significant antifungal activities against yeasts and filamentous fungi, with some showing equal or superior activities compared to itraconazole (Eto, Kaneko, & Sakamoto, 2000).
Synthesis and Characterization
Electrophilic Trifluoromethylthiolation Reagent : A study highlighted the use of diazo-triflone, a compound structurally related to 1-[2,4-Difluoro-3-(trifluoromethoxy)phenyl]ethanone, as an effective electrophilic trifluoromethylthiolation reagent for a broad set of substrates (Huang et al., 2016).
Condensation Reactions : The compound is involved in condensation reactions with various nucleophiles, leading to the formation of chromone derivatives, which have potential applications in medicinal chemistry (Halnor et al., 2006).
Polymer Synthesis : It is used in the synthesis of multicyclic poly(benzonitrile ether)s, which have applications in materials science, particularly in the development of new polymers (Kricheldorf et al., 2005).
Photolysis and Photoaffinity Probes
- Photolysis and Biological Systems : Research indicates the intermediacy of a singlet carbene in the photolysis of certain diazirines, leading to insights in photochemistry and photoaffinity probes (Platz et al., 1991).
Fluorinated Polymers
Synthesis of Fluorinated Polymers : Fluorinated aromatic diamines derived from compounds like 1-[2,4-Difluoro-3-(trifluoromethoxy)phenyl]ethanone have been used in synthesizing fluorine-containing polyimides, which are valuable in various industrial applications due to their thermal stability and mechanical properties (Yin et al., 2005).
Hyperbranched Polymers : The compound is instrumental in the synthesis of hyperbranched polymers with controlled degrees of branching, which is significant for material science applications (Segawa, Higashihara, & Ueda, 2010).
Antimicrobial Applications
- Antimicrobial Properties : Derivatives of 1-[2,4-Difluoro-3-(trifluoromethoxy)phenyl]ethanone exhibit antimicrobial activities against both bacteria and fungi, indicating their potential use in developing new antimicrobial agents (Li et al., 2017).
Corrosion Inhibition
- Corrosion Inhibition : Compounds derived from 1-[2,4-Difluoro-3-(trifluoromethoxy)phenyl]ethanone have been studied as potential corrosion inhibitors, demonstrating effectiveness in protecting metals in corrosive environments (Jawad et al., 2020).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and, in case of eye contact, rinsing cautiously with water for several minutes .
Propriétés
IUPAC Name |
1-[2,4-difluoro-3-(trifluoromethoxy)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O2/c1-4(15)5-2-3-6(10)8(7(5)11)16-9(12,13)14/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLBTTXATZEQGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)F)OC(F)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',4'-Difluoro-3'-(trifluoromethoxy)acetophenone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

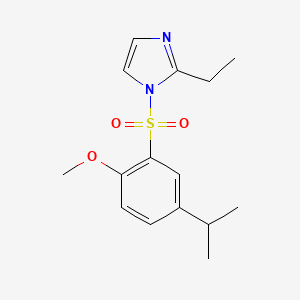
![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide](/img/structure/B2365265.png)

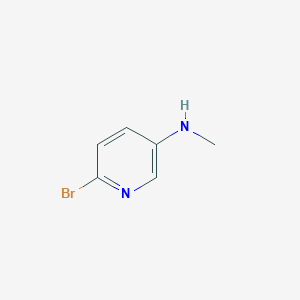
![N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2365268.png)
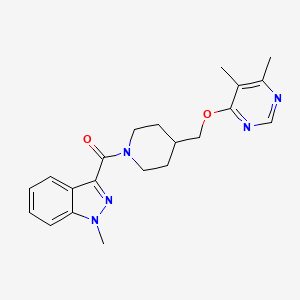
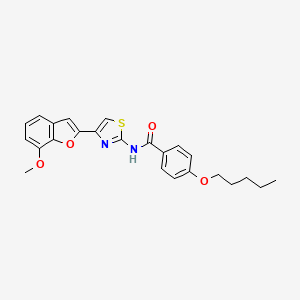
![1-[(4-fluorophenyl)methyl]-N-(4-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2365272.png)
![1-[(4-Chlorophenyl)methyl]-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2365273.png)
![4-Bromo-2-{[(4-iodophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2365274.png)
![Spiro[3.6]decan-2-one](/img/structure/B2365278.png)
![4-tert-butyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2365281.png)
![[7-(carboxymethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetic acid](/img/structure/B2365282.png)
